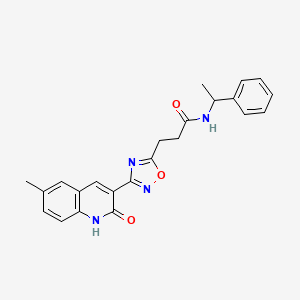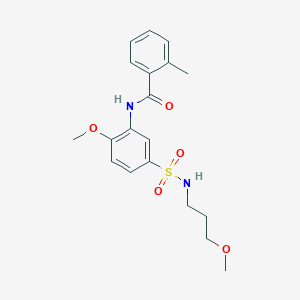
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including diabetes, cancer, and infectious diseases.
Applications De Recherche Scientifique
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been investigated for its anti-inflammatory and neuroprotective effects. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to protect neurons from damage caused by oxidative stress, which is implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can induce cell cycle arrest, inhibit angiogenesis, and reduce the production of inflammatory cytokines. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to investigate the effects of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide on specific cellular processes without affecting other pathways. However, one of the limitations of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. Another area of research is the investigation of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide's potential as a therapeutic agent for neurodegenerative diseases. Furthermore, studies are needed to determine the optimal dosage and administration methods for N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in different disease models. Finally, the development of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability may also be an area of future research.
Conclusion
In conclusion, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various disease models. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and administration methods. Overall, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide represents an exciting avenue for future research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methoxypropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-methylbenzoyl chloride to yield N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(3-methoxypropylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-4-5-8-16(14)19(22)21-17-13-15(9-10-18(17)26-3)27(23,24)20-11-6-12-25-2/h4-5,7-10,13,20H,6,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADSKZYJZNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methoxy-5-[(3-methoxypropyl)sulfamoyl]phenyl}-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

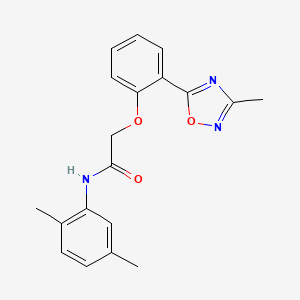
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
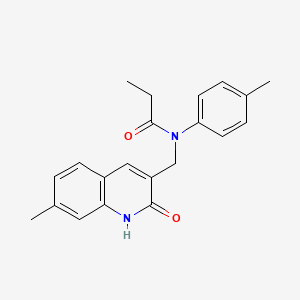
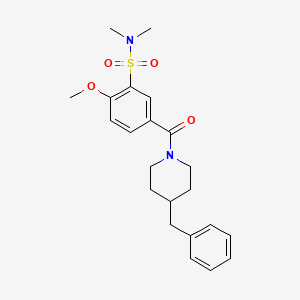
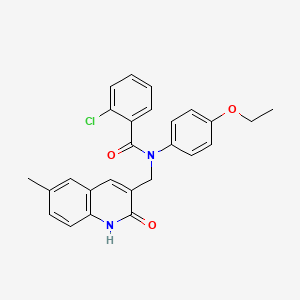

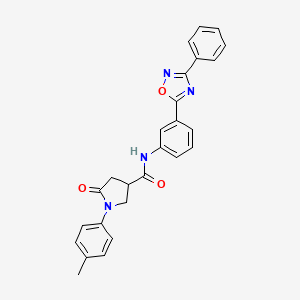


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

